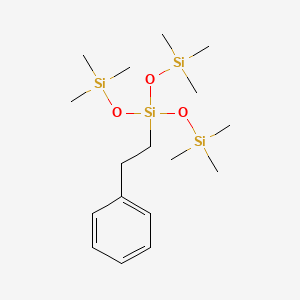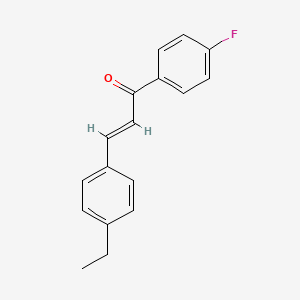
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, or DFMPP, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of pyrazole, an organic compound with a five-membered ring structure. DFMPP has been studied for its ability to act as an inhibitor of enzymes, with potential applications in drug development and other fields.
科学研究应用
DFMPP has been studied for its ability to act as an inhibitor of enzymes, with potential applications in drug development and other fields. It has been used in studies of the enzyme known as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied for its ability to inhibit the enzyme known as histone deacetylase (HDAC), which is involved in epigenetic regulation.
作用机制
DFMPP has been studied for its ability to inhibit enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. This mechanism of action has been studied in detail for its potential applications in drug development.
Biochemical and Physiological Effects
Studies have shown that DFMPP has the potential to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can have a variety of effects on biochemical and physiological processes. Inhibition of COX-2 can lead to decreased inflammation and pain, while inhibition of HDAC can lead to altered gene expression and epigenetic regulation.
实验室实验的优点和局限性
DFMPP has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its ability to inhibit enzymes makes it useful for studying the effects of enzyme inhibition. However, it has some limitations. It is not as potent as other compounds, making it less suitable for some applications. Additionally, it is not as well-studied as other compounds, making it less suitable for some experiments.
未来方向
DFMPP has potential applications in a variety of scientific research fields. It could be used to study the effects of enzyme inhibition in different contexts, such as drug development. Additionally, it could be used to study the effects of epigenetic regulation in different contexts. Furthermore, it could be used to study the effects of inflammation and pain in different contexts. Additionally, it could be used to study the effects of altered gene expression in different contexts. Finally, it could be used to study the effects of other biochemical and physiological processes in different contexts.
合成方法
DFMPP can be synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2,4-difluorophenylhydrazine. This reaction yields a hydrazone intermediate, which is then reacted with ethyl chloroformate and triethylamine to form the desired product. It can also be synthesized through the reaction of 4-methoxybenzaldehyde and 2,4-difluorophenylhydrazine hydrochloride.
属性
IUPAC Name |
2-(2,4-difluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-12-5-2-10(3-6-12)14-9-16(17(22)23)21(20-14)15-7-4-11(18)8-13(15)19/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDFGSWPNRENMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)





